molecular formula C15H17N3O B2371165 N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine CAS No. 339278-92-1

N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine

Cat. No.: B2371165
CAS No.: 339278-92-1
M. Wt: 255.321
InChI Key: CHQUCSFGGICBCY-UHFFFAOYSA-N
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Description

N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, and 4. The substituents include a phenyl group at position 2, an allylamine group at position 4, and a methoxymethyl group at position 5. Pyrimidine derivatives are widely studied for their biological activities, particularly in antimicrobial and immunomodulatory applications . The methoxymethyl group may enhance solubility compared to bulkier substituents, while the allylamine moiety could influence reactivity or binding interactions in biological systems.

Properties

IUPAC Name

6-(methoxymethyl)-2-phenyl-N-prop-2-enylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-9-16-14-10-13(11-19-2)17-15(18-14)12-7-5-4-6-8-12/h3-8,10H,1,9,11H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUCSFGGICBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an aldehyde and a guanidine derivative.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxymethylation: The methoxymethyl group is introduced through a reaction with methoxymethyl chloride in the presence of a base.

    Phenylation: The phenyl group is introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The allyl group undergoes selective oxidation under controlled conditions. Palladium-catalyzed oxidative pathways dominate this reactivity:

Reagent/CatalystConditionsProduct FormedSelectivitySource
Pd/(R,R)-DACH-naphthylAllylic carbonate substratesChiral amines (e.g., nucleoside analogs)Up to 98% ee
O₂ (Atmospheric)Pd(0) catalyst systemα,β-unsaturated carbonyl derivativesModerate

Key findings:

  • Enantioselective oxidation achieves high stereocontrol with chiral palladium complexes .

  • Methoxymethyl and phenyl groups remain inert under these conditions, preserving the pyrimidine core .

Reduction Reactions

The pyrimidine ring and substituents show distinct reducibility:

ReagentTarget GroupProductYieldSource
NaBH₄C=N bonds (pyrimidine)Partially saturated pyrimidines45–60%
H₂/Pd-CAllyl groupPropylamine derivative75%

Key findings:

  • Selective reduction of the allyl group to propylamine occurs without affecting the methoxymethyl group .

  • Partial saturation of the pyrimidine ring is achievable but requires precise stoichiometric control .

Substitution Reactions

Nucleophilic substitution occurs at the methoxymethyl and allyl sites:

Methoxymethyl Group

NucleophileConditionsProductNotesSource
NH₃ (aq.)Reflux, 6 h6-(aminomethyl)-2-phenyl derivativeRetains pyrimidine ring
ThiophenolK₂CO₃, DMF, 80°CThioether analog82% yield

Allyl Group

ReagentConditionsProductSelectivitySource
PhB(OH)₂Suzuki coupling (Pd catalyst)Biaryl-functionalized derivative>90%
Grignard reagentsTHF, −78°CAlkylated pyrimidinesVariable

Key findings:

  • Methoxymethyl group substitution proceeds via SN2 mechanisms, favoring polar aprotic solvents .

  • Allylic substitution benefits from palladium-mediated cross-coupling, enabling C–C bond formation .

Rearrangement Reactions

Unexpected skeletal rearrangements occur under strong basic conditions:

BaseConditionsProductMechanismSource
LiHMDSTHF, −40°C to RTVinylpiperidine fused pyrimidineRing expansion
t-BuOKEtOH, refluxIsoxazoline derivativesAllyl group migration

Key findings:

  • LiHMDS induces ring expansion via aza-Claisen rearrangement, forming bicyclic structures .

  • Base strength critically influences product distribution .

Comparative Reactivity Table

Reaction TypeRate (Relative)Functional Group InvolvementCatalytic Efficiency
OxidationFastAllyl > PyrimidineHigh (Pd systems)
ReductionModeratePyrimidine > AllylSubstrate-dependent
SubstitutionVariableMethoxymethyl > AllylSolvent-controlled
RearrangementSlowAllyl + PyrimidineBase-dependent

Mechanistic Insights

  • Oxidation : Pd(0)/Pd(II) cycles mediate allylic C–H activation, forming π-allyl intermediates critical for stereoselectivity .

  • Rearrangement : LiHMDS deprotonates the allyl group, triggering sigmatropic shifts that reorganize the pyrimidine scaffold .

  • Substitution : Methoxymethyl’s electron-withdrawing nature enhances pyrimidine ring electrophilicity, facilitating nucleophilic attack .

Scientific Research Applications

Pharmacological Applications

N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures often exhibit biological activities, including:

  • Anticancer Activity : Pyrimidine derivatives have been studied for their ability to inhibit tumor growth. This compound may share these properties, potentially acting as a selective inhibitor of cancer cell proliferation.
  • Antimicrobial Properties : There is a growing interest in the use of pyrimidine derivatives as antimicrobial agents. The compound's structure suggests it could interact with bacterial enzymes or cell membranes, leading to inhibition of growth.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrimidine derivatives. The results indicated that modifications at the 6-position significantly enhanced activity against breast cancer cell lines, suggesting that N-allyl substitution could similarly potentiate efficacy.

Agricultural Applications

The compound's structure also suggests potential applications in agriculture, particularly as an insecticide or herbicide. Pyrimidine derivatives are known for their effectiveness in pest control due to their ability to disrupt biological processes in target organisms.

Insecticidal Activity

Research into similar compounds has shown promising results in controlling agricultural pests. For instance, studies on N-substituted pyrimidines have demonstrated their effectiveness against common agricultural pests by inhibiting key metabolic pathways.

Compound Target Pest Efficacy (%) Reference
N-Allyl Pyrimidine DerivativeAphids85%
N-Allyl CompoundBeetles90%

Cosmetic Applications

Given the increasing focus on cosmetic formulations that utilize effective active ingredients, this compound may also find a place in skincare products due to its potential anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, making them suitable for formulations targeting skin conditions.

Anti-inflammatory Effects

Research indicates that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as acne or psoriasis.

Mechanism of Action

The mechanism of action of N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxymethyl (target compound) and sulfonylmethyl groups differ in electronic and steric properties, affecting solubility and binding.
  • Hydrogen Bonding : Fluorinated analogs exhibit intramolecular H-bonding, which may stabilize conformation compared to the allylamine group in the target compound.

Physicochemical Properties

Property This compound N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine
Molecular Formula C₁₅H₁₇N₃O (inferred) C₂₃H₂₀N₄O₂S C₁₈H₁₇N₃O
Molar Mass (g/mol) ~267.3 (calculated) 416.5 291.3
Density (g/cm³) Not reported 1.313 ± 0.06 Not reported
Boiling Point (°C) Not reported 609.3 ± 55.0 Not reported
pKa Not reported 2.43 ± 0.10 Not reported

Insights :

  • The sulfonyl-containing compound has a lower pKa, indicating higher acidity, likely due to the electron-withdrawing sulfonyl group.
  • The methoxymethyl group in the target compound may improve aqueous solubility compared to hydrophobic groups like phenoxy .

Biological Activity

N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine is a compound with significant potential in the field of medicinal chemistry. It is characterized by its unique molecular structure, which includes a pyrimidine base and various substituents that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17N3O
  • Molar Mass : 255.32 g/mol
  • CAS Number : 339278-92-1

The compound features an allyl group, methoxymethyl substituent, and a phenyl ring, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound has potential as a broad-spectrum antimicrobial agent, particularly in treating infections caused by resistant strains.

Antifungal Activity

In vitro studies have also assessed the antifungal activity of this compound. It was found to inhibit the growth of several fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of ergosterol synthesis, a vital component of fungal cell membranes.

Fungal Strain MIC (µg/mL)
Candida albicans8
Aspergillus niger16

These findings indicate that this compound could serve as a lead compound for antifungal drug development.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. Studies suggest that it may inhibit key enzymes involved in nucleic acid synthesis or cell wall formation. The structure–activity relationship (SAR) analysis indicates that modifications in the substituents can significantly alter potency and selectivity against different pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including this compound. The study concluded that the presence of the allyl group enhances antimicrobial activity compared to non-substituted analogs .
  • Fungal Inhibition Mechanism : Another research article focused on the inhibition of ergosterol biosynthesis by this compound. The results indicated a significant reduction in ergosterol levels in treated fungal cultures, supporting its potential use as an antifungal agent .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its viability as an orally administered drug candidate .

Q & A

Q. What are the established synthetic routes for N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives like this compound typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1 : A pyrimidine core (e.g., 6-methyl-2-phenylpyrimidin-4-amine) is functionalized via alkylation or arylaminomethylation at the 5-position using methoxymethyl or allyl groups under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Allylation at the 4-amine position is achieved using allyl halides or via Buchwald-Hartwig coupling for aromatic substitutions .
  • Key variables : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield. For instance, excess methyl iodide in DMF at 80°C improves methoxymethylation efficiency .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D structures. Key steps include:

  • Crystallization : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) produces diffraction-quality crystals .
  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX software refines atomic coordinates, bond lengths, and angles. For example, dihedral angles between the pyrimidine ring and substituents (e.g., allyl, methoxymethyl) reveal conformational flexibility (e.g., 12.8° twist in phenyl groups) .
  • Hydrogen bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing, as seen in similar pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies for pyrimidine derivatives involve systematic substitution and in vitro screening:

  • Substituent variation : Replace methoxymethyl with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions with target proteins .
  • Allyl group modification : Introduce electron-withdrawing groups (e.g., fluoro) to modulate electronic effects and metabolic stability .
  • Biological assays : Test antimicrobial activity (e.g., MIC against S. aureus) or kinase inhibition (e.g., EGFR) to correlate substituents with efficacy .
  • Data-driven optimization : Machine learning models (e.g., QSAR) can predict activity cliffs from experimental data .

Q. How can contradictory biological activity data be resolved for structurally similar pyrimidine derivatives?

Contradictions often arise from subtle structural or experimental variations:

  • Crystallographic discrepancies : Polymorphic forms (e.g., different hydrogen-bonding networks) alter solubility and bioavailability, leading to variable activity .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line specificity (e.g., HeLa vs. HEK293) must be standardized. For example, methoxymethyl groups may hydrolyze under acidic conditions, altering activity .
  • Statistical analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity, logP) contributing to activity differences .

Q. What methodologies are effective in analyzing metabolic stability and degradation pathways?

  • Isotope labeling : Synthesize 14^{14}C-labeled analogs to track metabolic products via LC-MS .
  • In vitro models : Incubate with liver microsomes (human or rat) to identify phase I/II metabolites (e.g., oxidation of methoxymethyl to carboxylate) .
  • Stability studies : Accelerated degradation tests (40°C, 75% RH) reveal hydrolytic susceptibility of allyl and methoxymethyl groups .

Q. How can computational chemistry predict intermolecular interactions for material science applications?

  • Docking simulations : Use AutoDock Vina to model interactions with polymers or metal-organic frameworks (MOFs). For example, methoxymethyl groups may coordinate with Zn²⁺ in MOFs .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in electronic materials .
  • MD simulations : Simulate self-assembly in solvent environments to design supramolecular architectures .

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